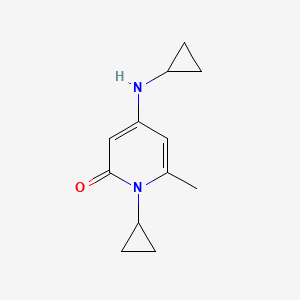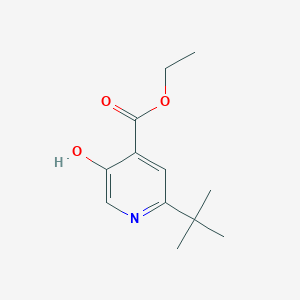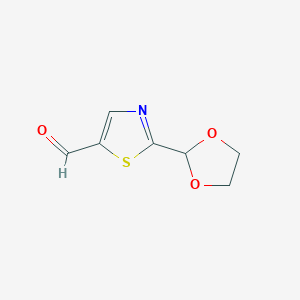
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde
Übersicht
Beschreibung
2-(1,3-Dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
Synthesis of New Thiazole Derivatives
Research by Sinenko et al. (2017) explored the synthesis of chloromethyl derivatives of 1,3-thiazole, which included a compound similar to 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde. These derivatives were used to obtain new low-molecular-weight aldehydes in the 1,3-thiazole series, highlighting the chemical's role in synthesizing novel compounds (Sinenko, Slivchuk, Mityukhin, & Brovarets, 2017).
Asymmetric Synthesis of C-Nucleosides
Du et al. (1995) demonstrated the asymmetric synthesis of C-nucleosides using derivatives of 1,3-dioxolane and 1,3-thiazole, similar to the chemical . This research contributes to the understanding of synthetic pathways for creating structurally diverse nucleosides (Du, Qu, Lee, Newton, & Chu, 1995).
Synthesis of Derivatization Reagents
Zhou et al. (1998) utilized a compound structurally related to 2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde in the synthesis of 3-benzoylindolizine-5-carbaldehydes. These compounds were proposed as derivatization reagents for amino compounds in High-Performance Capillary Electrophoresis (HPCE), indicating potential applications in analytical chemistry (Zhou, Hu, & Hu, 1998).
Development of Bioactive Substances
In 2016, Sinenko et al. conducted research involving reactions of substituted 1,3-thiazole-5-carbaldehydes to obtain new 1,3-thiazole derivatives. These compounds were of interest as potential bioactive substances, suggesting applications in the development of new therapeutic agents (Sinenko, Slivchuk, Pil'o, Raenko, & Brovarets, 2016).
Eigenschaften
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3S/c9-4-5-3-8-6(12-5)7-10-1-2-11-7/h3-4,7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWACAIAPKGVQDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Methyl-5,8-diazaspiro[3.5]nonane](/img/structure/B1467807.png)


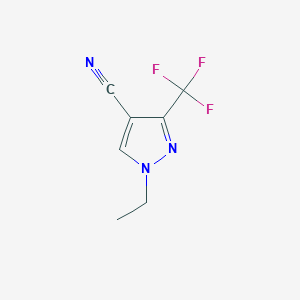

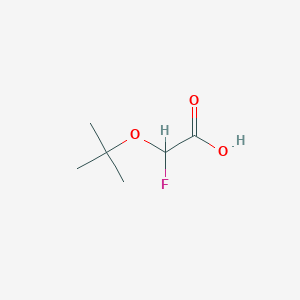
![2-Methoxymethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-2H-tetrazole](/img/structure/B1467815.png)

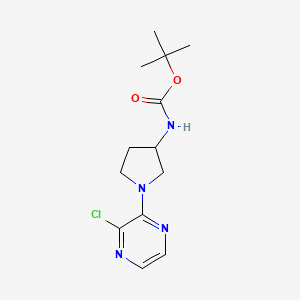
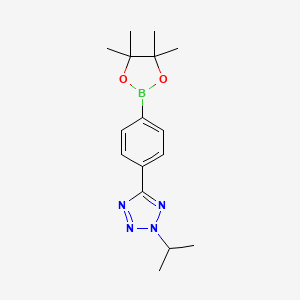
![2-{[6-(Propan-2-yl)pyrimidin-4-yl]amino}ethan-1-ol](/img/structure/B1467824.png)
